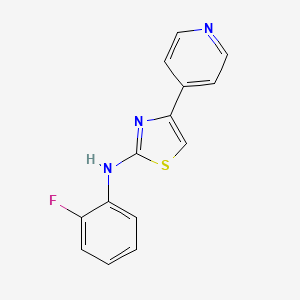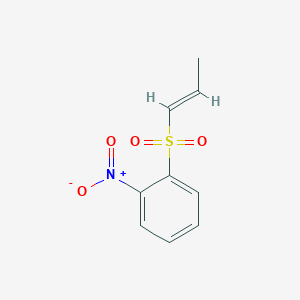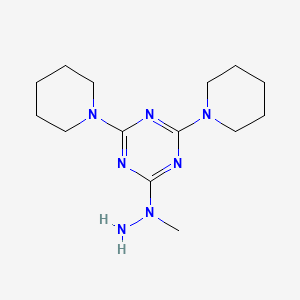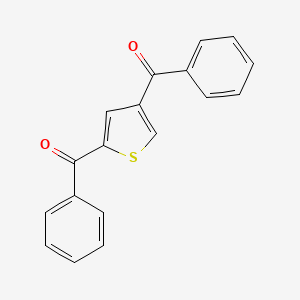
2,4-thienediylbis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-thienediylbis(phenylmethanone) is a chemical compound that belongs to the family of thienyl ketones. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,4-thienediylbis(phenylmethanone) is not fully understood. However, studies have suggested that it can modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It can also regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
2,4-thienediylbis(phenylmethanone) has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It can also regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation. Studies have shown that 2,4-thienediylbis(phenylmethanone) can potentially be used for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-thienediylbis(phenylmethanone) in lab experiments is its ease of synthesis and availability. It can also be easily modified to improve its properties and potential applications. However, one of the limitations of using 2,4-thienediylbis(phenylmethanone) is its low solubility in water, which can limit its potential applications in aqueous systems.
Direcciones Futuras
There are several future directions for the research on 2,4-thienediylbis(phenylmethanone). One of the potential areas of research is to explore its potential applications in material science, including the development of new materials with improved properties. Another area of research is to investigate its potential applications in drug delivery systems. Additionally, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2,4-thienediylbis(phenylmethanone) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, and it has been extensively studied for its potential applications in medicinal chemistry. It exhibits various biochemical and physiological effects and has the potential to be used for the treatment of various diseases. However, more studies are needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, including the reaction of 2-thiophenecarboxaldehyde with benzil in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-thiophenecarboxaldehyde with benzophenone in the presence of a catalyst such as triethylamine. The yield of the reaction can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
2,4-thienediylbis(phenylmethanone) has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that 2,4-thienediylbis(phenylmethanone) can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(4-benzoylthiophen-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-16(21-12-15)18(20)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMOUZZPZRFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CS2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzoylthiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)
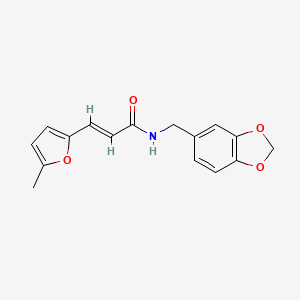
![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)
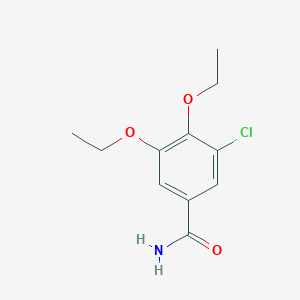
![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
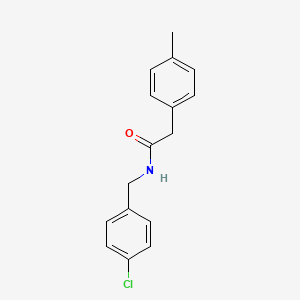
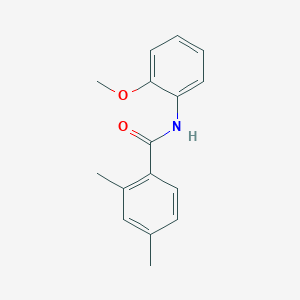
![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)
